molecular formula C20H19NO4 B064605 Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid CAS No. 193693-66-2

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Cat. No. B064605
CAS RN: 193693-66-2
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid derivatives is conducted through solid-phase techniques, utilizing Fmoc-protected aza-beta3-amino acids. These monomers enable the production of large quantities of pure mixed aza-beta3-peptides. The Fmoc-substituted aza-beta3-amino acids required for this process are accessible through convenient synthesis routes, allowing for the construction of peptides with various side chains and functional groups (Busnel et al., 2005).

Scientific Research Applications

Synthesis and Peptide Modification

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid plays a critical role in the synthesis of peptides and their modifications. It is utilized in various chemical reactions to produce derivatives and analogues relevant for scientific research, particularly in the development of peptidomimetics and peptide-based materials. For example, N-Fmoc Statine and its analogue were synthesized using N-Fmoc leucine and Meldrum's acid, showcasing its application in creating compounds with potential bioactivity (Xia Kun & W. Xin, 2006). Furthermore, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, indicating its utility in solid-phase peptide synthesis and its compatibility with peptidomimetic chemistry (Filippo Sladojevich et al., 2007).

Advanced Material Development

The Fmoc modification is also instrumental in the development of advanced materials, such as hydrogels and nonlinear optical (NLO) oligomers. A study on the self-assembly of Fmoc-peptide functionalized cationic amphiphiles demonstrated their potent antibacterial properties, highlighting the architectural dependence of molecules on their gelation ability and potential applications in antibacterial activity (Sisir Debnath et al., 2010). Additionally, the sequential synthesis of main-chain NLO oligomers, which contain Fmoc-protected amino carboxylic acid monomers, underscores the utility of Fmoc-protected amino acids in creating materials with specific optical properties (Diyun Huang et al., 2000).

Photocaged Peptide Synthesis

The development of a method compatible with Fmoc solid phase peptide synthesis (SPPS) for synthesizing photocaged peptides carrying photosensitive groups on the side chain of aspartic and glutamic acids further exemplifies the versatility of this compound in peptide research. This method facilitates the study of peptides and proteins with controlled activation via light exposure, providing valuable tools for biochemical and cellular studies (Shan Tang et al., 2015).

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . Therefore, “Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid” could potentially be used in these areas.

properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363690
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193693-66-2
Record name 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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